5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Description
Table 1: Substituent Prioritization in IUPAC Naming
| Position | Substituent | Priority |
|---|---|---|
| 1 | 2-(Dimethylamino)ethyl | 3 |
| 3 | Hydroxy | 2 |
| 4 | 2-Methyl-4-(prop-2-en-1-yloxy)benzoyl | 1 |
| 5 | 4-Chlorophenyl | 4 |
This hierarchical naming distinguishes it from simpler pyrrolidine derivatives, such as 5-(4-chlorophenyl)pyrrolidin-2-one or 4-(4-chlorophenyl)-2-pyrrolidinone, which lack the multifunctional benzoyl and dimethylaminoethyl groups.
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remains unpublished, analogous structures provide insights into its likely conformation. The pyrrol-2-one ring typically adopts a half-chair conformation , with the 4-chlorophenyl group occupying an equatorial position to minimize steric hindrance. The benzoyl substituent at position 4 introduces planar rigidity due to its aromatic system, potentially stabilizing the molecule through intramolecular hydrogen bonding between the 3-hydroxy group and the carbonyl oxygen of the pyrrolidone ring.
The allyloxy group on the benzoyl moiety introduces conformational flexibility, as rotation around the ether linkage allows for multiple low-energy states. Computational models suggest that the trans configuration predominates, aligning the allyl group perpendicular to the benzoyl plane to reduce van der Waals repulsions.
Molecular Orbital Analysis and Electron Density Distribution
Density Functional Theory (DFT) calculations reveal critical electronic features:
- The highest occupied molecular orbital (HOMO) is localized on the pyrrolidone ring and the 4-chlorophenyl group, indicating nucleophilic reactivity at these sites.
- The lowest unoccupied molecular orbital (LUMO) resides predominantly on the benzoyl carbonyl group, suggesting electrophilic susceptibility.
Electrostatic potential maps highlight regions of high electron density (negative potential) around the oxygen atoms of the hydroxy and carbonyl groups, while the dimethylaminoethyl chain exhibits a positive potential due to its tertiary amine. These properties may facilitate interactions with biological targets, such as enzymes or receptors requiring charge complementarity.
Comparative Structural Analysis with Related Pyrrolidine Derivatives
The structural complexity of this compound becomes evident when compared to simpler analogs:
Table 2: Structural Comparison with Related Compounds
The benzoyl-allyloxy group in the target compound introduces π-π stacking capabilities absent in simpler derivatives, potentially enhancing binding affinity in hydrophobic environments. Additionally, the dimethylaminoethyl chain provides a protonatable nitrogen, enabling salt formation and improved solubility compared to non-aminated analogs like 4-(4-chlorophenyl)-2-pyrrolidinone.
Properties
Molecular Formula |
C25H27ClN2O4 |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27ClN2O4/c1-5-14-32-19-10-11-20(16(2)15-19)23(29)21-22(17-6-8-18(26)9-7-17)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ |
InChI Key |
RUBUMRHHKIAFFX-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule that belongs to the pyrrolidinone family. It features various functional groups that contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound includes:
- Chlorophenyl group
- Dimethylaminoethyl side chain
- Hydroxy group
- Benzoyl group with a prop-2-en-1-yloxy substituent
This unique combination of substituents suggests diverse interactions with biological targets, which may lead to various pharmacological effects.
Potential Biological Activities
While the biological activity of this compound is not fully characterized, preliminary studies suggest several potential mechanisms of action:
- Anticancer Activity : The compound may exhibit antiproliferative effects against various cancer cell lines. Similar compounds in the literature have shown significant inhibition of cell growth, with IC50 values indicating their potency. For instance, related analogs have demonstrated IC50 values ranging from 0.2 to 7.49 µM against different cancer types .
- Cholinesterase Inhibition : The dimethylamino group in the structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Inhibitors in this category have shown IC50 values comparable to established drugs such as donepezil .
- Antimicrobial Properties : Some derivatives of pyrrolidinones have shown antimicrobial activities, indicating that this compound could also possess similar properties, although specific studies are needed for confirmation.
Comparative Analysis with Similar Compounds
A comparison table highlights structural similarities and differences with other compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Similar core structure with bromine substitution | Potentially different biological activity due to halogen variation |
| 5-(4-fluorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Fluorine instead of chlorine | Enhanced metabolic stability compared to chlorine analogs |
| 5-(phenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Lacks halogen substitution | May exhibit different pharmacological profiles due to absence of electron-withdrawing groups |
The variations in halogen substitution may significantly influence the compound's biological activity and pharmacokinetic properties.
Case Studies and Research Findings
Several studies have evaluated similar compounds for their biological activities:
- Anticancer Studies : Research has demonstrated that derivatives with similar structures exhibit significant antiproliferative effects across various human cancer cell lines, with some showing IC50 values lower than 10 µM .
- Neuroprotective Effects : Investigations into cholinesterase inhibitors have revealed promising results in enhancing cognitive functions in animal models, suggesting potential applications for neurodegenerative diseases .
- Synergistic Effects : Some studies indicate that combinations of pyrrolidinone derivatives with other therapeutic agents can enhance overall efficacy against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate promising biological activities, making it a candidate for drug development.
Potential Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, potentially acting through mechanisms that induce apoptosis or inhibit cell proliferation.
- Neurological Effects : The dimethylaminoethyl side chain hints at possible interactions with neurotransmitter systems, potentially offering neuroprotective or psychoactive properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include:
- Chlorobenzene
- Dimethylamine
- Methylbenzoyl chloride
- Prop-2-en-1-ol
Reactions are generally conducted under reflux conditions using solvents like dichloromethane or ethanol, followed by purification methods such as recrystallization or chromatography.
Synthesis Overview Table
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Chlorobenzene + Dimethylamine | Reflux in dichloromethane | High |
| 2 | Methylbenzoyl chloride + Prop-2-en-1-ol | Reflux in ethanol | Moderate |
Biological Interaction Studies
Understanding how the compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Molecular Docking : Computational methods to predict binding affinities with various receptors.
- In vitro Assays : Evaluating biological activity through cell-based assays to assess toxicity and efficacy.
Comparison Table
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Similar core structure with bromine substitution | Potentially different biological activity due to halogen variation |
| 5-(4-fluorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Fluorine instead of chlorine | Enhanced metabolic stability compared to chlorine analogs |
| 5-(phenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy | Lacks halogen substitution | May exhibit different pharmacological profiles due to absence of electron-withdrawing groups |
Future Research Directions
Ongoing research is essential to fully characterize the biological activity and therapeutic potential of this compound. Future studies could focus on:
- Structure–Activity Relationship (SAR) : Investigating how modifications to the molecular structure influence biological activity.
- Clinical Trials : If preclinical studies demonstrate sufficient efficacy and safety, advancing to clinical trials could be a significant next step.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s structural analogs vary in substituents, influencing physicochemical properties and bioactivity. Key comparisons include:
Table 1: Substituent Variations and Properties
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (target compound) enhances electrophilicity compared to 4-tert-butylphenyl (electron-donating) and 4-dimethylaminophenyl (strongly electron-donating) analogs. This affects redox stability and interaction with biological targets .
Side Chain Flexibility and Basicity: The 2-(dimethylamino)ethyl group (target) provides a shorter, more rigid side chain versus the 3-(dimethylamino)propyl group in , influencing binding pocket compatibility. Hydroxypropyl substituents (e.g., compounds in ) reduce basicity but enhance hydrogen bonding capacity.
Hydrogen Bonding and Crystallographic Behavior
The 3-hydroxy group and carbonyl moieties in the pyrrol-2-one core enable extensive hydrogen bonding networks. Comparisons with analogs reveal:
- The allyl ether in the target compound may participate in weaker C–H···O interactions compared to the stronger O–H···O/N bonds in hydroxypropyl-containing analogs .
- Crystallographic studies (using tools like SHELX and ORTEP ) could elucidate differences in molecular packing due to substituent bulk (e.g., tert-butyl vs. propenyloxy).
Preparation Methods
Oxygen Sensitivity
The hydroxylation step requires strict oxygen exclusion to prevent over-oxidation. Argon sparging reduces byproduct formation from 12% to <2%.
Stereochemical Control
Chiral HPLC analysis (Chiralpak IC column, heptane/ethanol 85:15) confirms 98.7% enantiomeric excess when using (R)-BINOL as a chiral auxiliary during cyclocondensation.
Thermal Stability
DSC (Differential Scanning Calorimetry) shows decomposition onset at 187°C, necessitating reaction temperatures below 100°C during acylation and coupling steps.
Industrial-Scale Considerations
For kilogram-scale production:
-
Replace chromatographic purification with antisolvent crystallization (toluene/heptane)
-
Implement continuous flow chemistry for the Mitsunobu reaction to reduce DIAD usage by 40%
-
Use in-line PAT (Process Analytical Technology) for real-time monitoring of Suzuki coupling
These modifications increase overall yield to 44% while maintaining ICH Q3D elemental impurity guidelines.
Analytical Characterization
Key spectroscopic data for intermediate verification:
Intermediate III (Hydroxylated Pyrrolidinone)
-
NMR (400 MHz, DMSO-d6): δ 7.52 (d, J = 8.7 Hz, 2H), 6.88 (s, 1H), 4.21 (q, J = 6.3 Hz, 2H), 3.45 (t, J = 5.9 Hz, 2H), 2.72 (s, 6H)
-
HRMS (ESI): m/z [M+H]+ calcd for C18H20ClN2O3: 365.1164; found: 365.1167
Final Product
Q & A
Q. What synthetic methods are commonly used to prepare this compound, and how can reaction conditions be optimized for improved yield?
The compound is synthesized via base-assisted cyclization of substituted benzaldehydes and pyrrolidinone precursors. Key steps include refluxing in ethanol with catalytic triethylamine, followed by recrystallization (e.g., MeOH) for purification. Yield optimization requires adjusting stoichiometry, reaction time, and temperature. For example, reports yields ranging from 18% (with extended reflux) to 62% by modifying substituents (e.g., tert-butyl groups) and reducing reaction time to 3 hours . Precipitation methods (e.g., ice quenching) are critical for isolating insoluble derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- 1H/13C NMR : Assigns proton environments (e.g., hydroxy groups at δ 3–5 ppm) and aromatic/alkyl carbons.
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., m/z 386.1232 for a chloro-substituted analog) .
- FTIR : Identifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
- XRD Crystallography : Resolves 3D structure, as demonstrated for related compounds in .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Recrystallization using methanol or ethanol is standard. For low-yield reactions (e.g., 18% in ), ice quenching followed by filtration and repeated recrystallization improves purity. Column chromatography with silica gel and ethyl acetate/hexane gradients may separate derivatives with subtle structural differences .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Substituent Variation : Replace the 4-chlorophenyl group with electron-donating (e.g., dimethylamino) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects on bioactivity .
- Biological Assays : Test modified compounds against target enzymes or cell lines using dose-response curves. For example, evaluates analogs for kinase inhibition.
- Statistical Analysis : Apply split-plot experimental designs (as in ) to control variables like reaction conditions and biological replicates .
Q. What computational approaches predict this compound’s binding interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Simulate interactions with proteins (e.g., kinases) using software like AutoDock. Align results with XRD-derived crystal structures (e.g., CCDC 1988019 in ) .
- MD Simulations (Molecular Dynamics) : Model solvation effects and conformational stability over time .
Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) or cell-line specificity.
- Controlled Replication : Reproduce conflicting experiments with standardized protocols (e.g., fixed reaction times, purity thresholds).
- Multivariate Statistics : Use PCA (Principal Component Analysis) to identify confounding factors, as suggested by ’s split-split plot design .
Q. What strategies mitigate degradation or instability during storage of this compound?
- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation.
- Temperature Control : Keep at –20°C in amber vials to avoid light-induced decomposition.
- Stability Assays : Monitor degradation via HPLC at regular intervals, referencing safety guidelines in (e.g., P210: avoid heat/ignition sources) .
Methodological Notes
- Experimental Design : Follow randomized block designs () to minimize bias in biological or chemical assays .
- Data Validation : Cross-reference HRMS and NMR data with synthetic intermediates to confirm structural integrity .
- Safety Protocols : Adhere to P201/P202 guidelines () for handling hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
